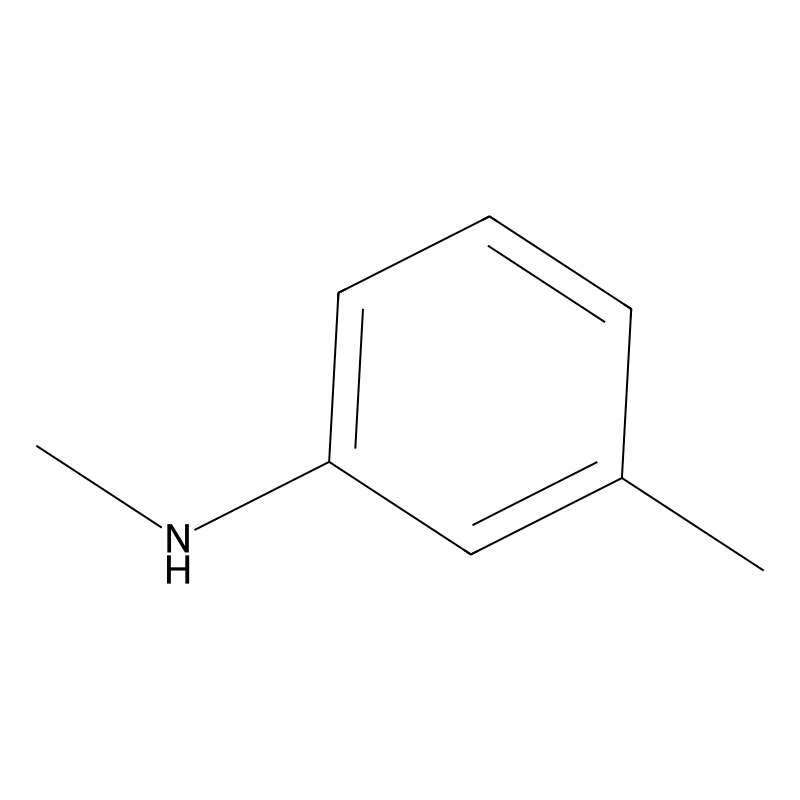N-Methyl-m-toluidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Organic Synthesis:
- As a precursor: NMMT is a valuable precursor for the synthesis of various organic compounds, including dyes, pigments, pharmaceuticals, and agricultural chemicals. Its methyl group and aromatic ring make it a versatile building block for organic reactions. Source: Sigma-Aldrich N-Methyl-m-toluidine product page:
Analytical Chemistry:
- Solvent: Due to its non-polar character and relatively high boiling point, NMMT can be used as a solvent in some analytical chemistry applications. It can help dissolve non-polar organic compounds for analysis techniques like chromatography. Source: PubChem N-Methyl-m-toluidine page: )
Biochemical Research:
- Protein-protein interactions: NMMT has been used in some studies to investigate protein-protein interactions. Its ability to modify protein structure can be helpful in understanding how proteins bind to each other. [Source: Research article exploring NMMT's effect on protein interactions (limited access may apply)]
N-Methyl-m-toluidine is an organic compound with the chemical formula C₈H₁₁N. It is a colorless to pale yellow liquid characterized by a distinct aromatic odor. This compound belongs to the class of N-methylated aromatic amines, specifically a derivative of m-toluidine. It is soluble in organic solvents but insoluble in water, with a density of approximately 0.932 g/cm³ . N-Methyl-m-toluidine is known for its toxicological properties, being classified as harmful if swallowed, in contact with skin, or if inhaled .
N-Methyl-m-toluidine is a toxic compound. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of exposure may include irritation of the eyes, skin, and respiratory tract, headache, dizziness, nausea, and vomiting. In severe cases, exposure can lead to convulsions, coma, and even death [].
The biological activity of N-Methyl-m-toluidine has been a subject of research due to its toxicological effects. It exhibits acute toxicity, particularly through dermal contact and ingestion. Studies indicate that exposure can lead to severe health risks, including skin burns and respiratory issues due to inhalation of vapors . Its potential mutagenic effects are also under investigation, necessitating caution in handling and usage.
N-Methyl-m-toluidine can be synthesized through several methods:
- Methylation of m-Toluidine: This is the most common method, where m-toluidine is treated with methylating agents such as dimethyl sulfate or methyl iodide.
- Reduction of Nitro Compounds: Starting from m-nitrotoluene, reduction processes involving catalytic hydrogenation can yield N-methyl-m-toluidine.
- Amine Exchange Reactions: Reacting m-toluidine with methylating agents can also facilitate the formation of N-methyl derivatives.
These methods highlight the versatility of synthetic approaches available for producing this compound.
N-Methyl-m-toluidine finds applications primarily in the chemical industry:
- Intermediate in Dye Production: It serves as an essential intermediate for synthesizing various dyes and pigments.
- Pharmaceuticals: The compound may be utilized in the synthesis of pharmaceutical agents due to its amine functionality.
- Resins and Adhesives: It is used in formulating certain types of resins and adhesives, contributing to their properties.
Interaction studies involving N-Methyl-m-toluidine have focused on its reactivity with other chemicals and its biological interactions:
- Chemical Compatibility: It has been shown to interact adversely with isocyanates, phenols, and strong oxidizers, which may lead to hazardous reactions .
- Toxicological Interactions: Research indicates that exposure can lead to significant health risks when combined with other toxic substances, necessitating careful monitoring during industrial applications.
N-Methyl-m-toluidine shares structural similarities with several other compounds within the aromatic amine category. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| N-Ethyl-m-toluidine | C₉H₁₃N | Similar toxicity profile; used in dye synthesis |
| N,N-Dimethyl-m-toluidine | C₉H₁₃N | Higher degree of methylation; more reactive |
| m-Toluidine | C₇H₉N | Parent compound; less toxic than N-methyl variant |
| N,N-Diethyl-m-toluidine | C₁₁H₁₅N | Similar applications; lower toxicity |
Uniqueness
What sets N-Methyl-m-toluidine apart from these similar compounds is its specific methylation at the nitrogen atom, which influences both its reactivity and biological activity. Its unique properties make it particularly valuable in specific industrial applications while also posing significant health risks.
Purity
XLogP3
Exact Mass
Boiling Point
LogP
Appearance
Storage
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (95%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (98.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Health Hazard








